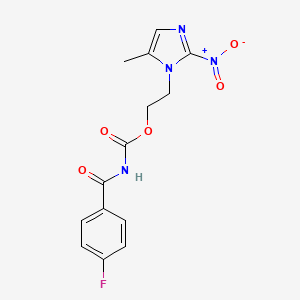
2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(4-fluorobenzoyl)carbamate
Overview
Description
2-(5-Methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(4-fluorobenzoyl)carbamate is a synthetic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a nitroimidazole moiety and a fluorobenzoyl carbamate group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(4-fluorobenzoyl)carbamate typically involves multiple steps:
Formation of the Nitroimidazole Moiety: The starting material, 5-methyl-2-nitroimidazole, is synthesized through nitration of 2-methylimidazole using nitric acid.
Alkylation: The nitroimidazole is then alkylated with an appropriate alkylating agent, such as ethylene oxide, to form 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethanol.
Carbamoylation: The resulting alcohol is reacted with 4-fluorobenzoyl isocyanate to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.
Types of Reactions:
Oxidation: The nitro group in the imidazole ring can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: Formation of 2-(5-methyl-2-amino-1H-imidazol-1-yl)ethyl N-(4-fluorobenzoyl)carbamate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(4-fluorobenzoyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its potential use in the treatment of infections caused by anaerobic bacteria and protozoa.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(4-fluorobenzoyl)carbamate involves the reduction of the nitro group to form reactive intermediates that can interact with cellular components. These intermediates can cause damage to DNA and other macromolecules, leading to the death of microbial cells. The compound targets enzymes involved in DNA replication and repair, disrupting the normal cellular processes.
Comparison with Similar Compounds
Metronidazole: A well-known nitroimidazole used as an antimicrobial agent.
Tinidazole: Another nitroimidazole with similar applications.
Ornidazole: Used for the treatment of protozoal infections.
Comparison: 2-(5-Methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(4-fluorobenzoyl)carbamate is unique due to the presence of the fluorobenzoyl carbamate group, which may confer different pharmacokinetic and pharmacodynamic properties compared to other nitroimidazoles. This structural difference may result in variations in its spectrum of activity, potency, and side effect profile.
Properties
IUPAC Name |
2-(5-methyl-2-nitroimidazol-1-yl)ethyl N-(4-fluorobenzoyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O5/c1-9-8-16-13(19(22)23)18(9)6-7-24-14(21)17-12(20)10-2-4-11(15)5-3-10/h2-5,8H,6-7H2,1H3,(H,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXGYUOWDFHGQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1CCOC(=O)NC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24781014 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


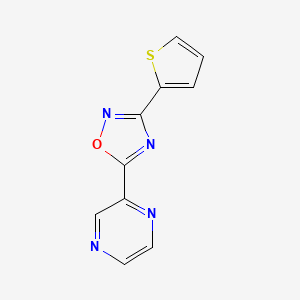
![4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B3746155.png)
![2-[2-(3,4-diethoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B3746160.png)
![ethyl 5-(acetyloxy)-6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-1-methyl-1H-indole-3-carboxylate](/img/structure/B3746171.png)
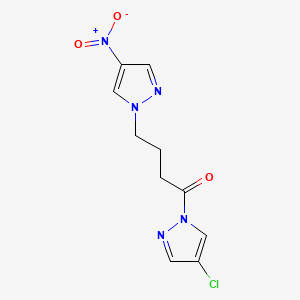
![N-[(2-methyl-4-quinolinyl)methyl]-2-(2,3,5,6-tetrafluorophenoxy)acetamide](/img/structure/B3746183.png)
![5-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-indazole-7-carboxamide](/img/structure/B3746190.png)
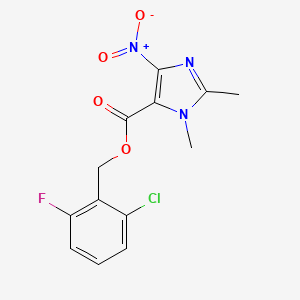
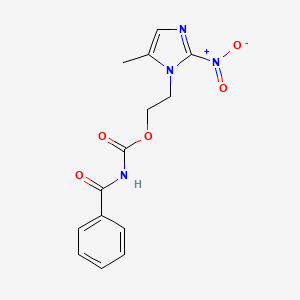

![N-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)glycine](/img/structure/B3746231.png)
![ethyl 1-{4,6-bis[ethyl(phenyl)amino]-1,3,5-triazin-2-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3746239.png)
![3-benzamido-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3746244.png)
![ETHYL 3-[(2-FURYLCARBONYL)AMINO]-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE](/img/structure/B3746246.png)
